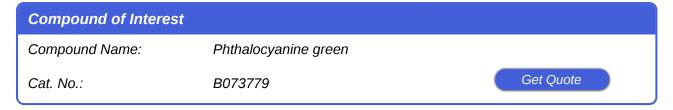


Spectroscopic Properties of Phthalocyanine Green: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanine Green is a synthetic organic pigment belonging to the phthalocyanine dye family. Primarily used in industrial applications such as inks, coatings, and plastics, its robust chemical and physical properties, including high thermal stability and lightfastness, make it a subject of interest in materials science.[1] This technical guide provides an in-depth overview of the spectroscopic properties of the two most common forms of Phthalocyanine Green: Pigment Green 7 (PG 7) and Pigment Green 36 (PG 36).

Pigment Green 7 is a chlorinated copper phthalocyanine, while Pigment Green 36 is a brominated and chlorinated copper phthalocyanine.[2][3] The degree and type of halogenation significantly influence the pigment's color and spectroscopic characteristics.[2] This guide will detail their absorption, fluorescence, and vibrational spectroscopic properties, along with the experimental protocols for their characterization.

Spectroscopic Data

The quantitative spectroscopic data for **Phthalocyanine Green** pigments are summarized below. It is important to note that these pigments are largely insoluble in common organic solvents, which makes obtaining solution-state spectroscopic data challenging. Much of the available data is from solid-state measurements or in harsh solvents like concentrated sulfuric acid.



UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectra of phthalocyanines are characterized by two main absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q-band in the visible region (around 600-700 nm). The Q-band is responsible for the intense color of these compounds.

Pigment	Solvent/Matrix	Absorption Maxima (λmax)	Molar Extinction Coefficient (ε)	Reference(s)
Pigment Green 7	Polyethylene terephthalate (PET)	400-460 nm, 580-720 nm	Not reported	
Conc. H ₂ SO ₄ (bromine-free types)	~820 nm, ~860 nm	Not reported		_
Pigment Green 36	Conc. H ₂ SO ₄ (chlorinated- brominated)	~830-840 nm, ~875-885 nm	Not reported	
Related Compound: ZnPc	Dimethylformami de (DMF)	343 nm, 669 nm	6.978×10^{4} $M^{-1}cm^{-1}$, 2.766 $\times 10^{5} M^{-1}cm^{-1}$	[1]
Related Compound: α- CuPc	Aqueous/CH₃CN	616 nm	~2.1 × 10 ⁴ M ⁻¹ cm ⁻¹	[4]

Fluorescence Spectroscopy

Copper phthalocyanines, including PG 7 and PG 36, are known to be very weakly fluorescent. The paramagnetic nature of the Cu(II) ion promotes intersystem crossing to the triplet state, which quenches fluorescence. For comparison, data for a related, more fluorescent phthalocyanine compound is provided.



Compoun d	Solvent	Excitatio n Waveleng th (λex)	Emission Waveleng th (λem)	Fluoresce nce Quantum Yield (ΦF)	Fluoresce nce Lifetime (τF)	Referenc e(s)
Pigment Green 7/36	-	-	-	Very low (not typically reported)	Not reported	
Related Compound : Metal-free Phthalocya nine (H ₂ Pc)	Chloronap hthalene	635 nm	~700 nm	0.6	Not reported	[5]

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopy is a powerful tool for the identification and characterization of **Phthalocyanine Green** pigments.

Pigment	Technique	Key Peak Positions (cm ⁻¹)	Reference(s)
Pigment Green 7	Raman	677, 1439, 1533	
IR	Characteristic peaks in the 500-1700 cm ⁻¹ range, C-H stretch at 2919 cm ⁻¹		
Pigment Green 36	Raman	Spectra available in IRUG database	
IR	Spectra available in SpectraBase	[6]	



Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Phthalocyanine Green** pigments. Instrument-specific parameters should be optimized by the user.

UV-Visible Absorption Spectroscopy

Objective: To measure the absorption spectrum of **Phthalocyanine Green** and determine its absorption maxima.

Methodology:

- For Solution-State Analysis (if soluble in a specific solvent):
 - Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g., chloronaphthalene, concentrated sulfuric acid). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
 - Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
 - Data Acquisition:
 - Fill a guartz cuvette with the pure solvent to be used as a reference.
 - Fill a matching cuvette with the sample solution.
 - Scan a baseline with the solvent-filled cuvettes in both beams.
 - Replace the reference cuvette with the sample cuvette and acquire the absorption spectrum over a desired wavelength range (e.g., 300-900 nm).
- For Solid-State Analysis (in a polymer film):
 - Sample Preparation: Disperse the pigment in a polymer matrix and cast a thin film on a transparent substrate (e.g., quartz slide).
 - Instrumentation: Use a UV-Vis spectrophotometer with a solid-state sample holder.
 - Data Acquisition:



- Use a blank substrate as a reference.
- Acquire the absorption spectrum of the pigment-containing film.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of **Phthalocyanine Green**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the pigment as described for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Instrumentation: Use a spectrofluorometer.
- Data Acquisition:
 - Determine the λmax from the absorption spectrum and set this as the excitation wavelength.
 - Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
 - To determine the fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) that absorbs at a similar wavelength can be used, following the comparative method.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum for molecular structure identification.

Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the dry pigment powder with potassium bromide
 (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet



using a hydraulic press.

- Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly on the ATR crystal.
- Instrumentation: Use an FTIR spectrometer.
- · Data Acquisition:
 - Acquire a background spectrum (of the empty sample compartment or the clean ATR crystal).
 - Acquire the sample spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum for fingerprint identification.

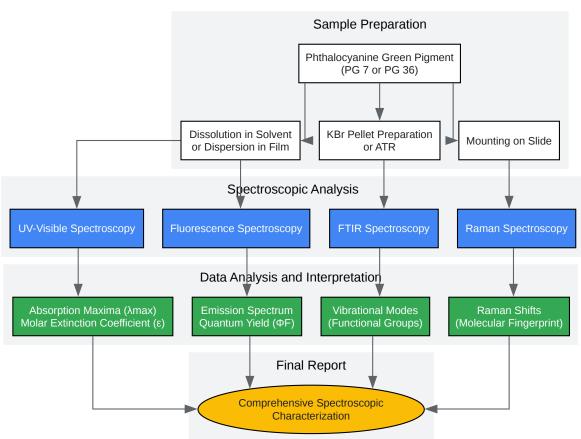
Methodology:

- Sample Preparation: Place a small amount of the pigment powder on a microscope slide or in a sample holder.
- Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm).
- Data Acquisition:
 - Focus the laser on the sample.
 - Acquire the Raman spectrum. The data is presented as intensity versus Raman shift (cm⁻¹).

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Phthalocyanine Green** pigments.





Workflow for Spectroscopic Characterization of Phthalocyanine Green

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Caption: Spectroscopic analysis workflow for **Phthalocyanine Green**.

Conclusion

The spectroscopic properties of **Phthalocyanine Green** pigments are dictated by their highly conjugated macrocyclic structure and the nature of their halogen substituents. While UV-Visible and vibrational spectroscopies are effective for characterization and identification, fluorescence is largely quenched by the central copper atom. The insolubility of these pigments in common solvents presents a significant challenge for solution-state analysis, often necessitating solid-



state techniques. The data and protocols presented in this guide provide a comprehensive foundation for researchers and scientists working with these robust and industrially significant pigments.

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